Ceftriaxone-d3

Isotopic enrichment Deuterium incorporation QC specifications

Ceftriaxone-d3 is the validated SIL-IS for ceftriaxone bioanalysis, providing identical matrix effect susceptibility and chromatographic co-elution that structurally distinct internal standards like cefotaxime cannot achieve. The +3 Da mass shift (m/z 558.0 vs. 555.0) enables interference-free SRM monitoring, while ≥99 atom% D enrichment ensures minimal isotopic cross-talk. Supplied as a fully characterized ISO 17034 reference standard, it supports FDA/EMA-compliant bioanalytical method validation. Verify deuterium retention and co-elution fidelity under your specific LC conditions. Select based on MS resolution requirements against 13C-labeled alternatives.

Molecular Formula C18H18N8O7S3
Molecular Weight 557.589
CAS No. 1132650-38-4
Cat. No. B585372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeftriaxone-d3
CAS1132650-38-4
Synonyms(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(methoxy-d3)imino]acetyl]amino]-8-oxo-3-[[(1,2,5,6-tetrahydro-2-methyl-5,6-dioxo-1,2,4-triazin-3-yl)thio]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Disodium Salt;  Rocefin-d3 Disodium Salt
Molecular FormulaC18H18N8O7S3
Molecular Weight557.589
Structural Identifiers
SMILESCN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O
InChIInChI=1S/C18H18N8O7S3/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32)/b24-8-/t9-,15-/m1/s1/i2D3
InChIKeyVAAUVRVFOQPIGI-SBUQEZGDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ceftriaxone-d3 (CAS 1132650-38-4) for Quantitative Bioanalysis and Pharmacokinetic Research: Procurement Guide


Ceftriaxone-d3 (disodium salt, CAS 1132650-38-4) is a deuterium-labeled analog of the third-generation cephalosporin antibiotic ceftriaxone, featuring three hydrogen-to-deuterium substitutions on the methoxyimino moiety . The compound retains the β-lactam antibacterial pharmacophore of the unlabeled parent [1] while exhibiting a nominal mass shift of +3 Da (exact mass 557.06 Da) that enables its primary application as a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS assays [2].

Why Ceftriaxone-d3 Cannot Be Replaced by Unlabeled Ceftriaxone or Alternative Internal Standards


Substituting unlabeled ceftriaxone or structurally distinct internal standards (e.g., cefotaxime) for Ceftriaxone-d3 in quantitative bioanalytical workflows introduces analytical bias that is not fully correctable. Cefotaxime fails to co-elute with ceftriaxone and does not share identical matrix effect susceptibility, resulting in a documented 24% matrix enhancement at low concentrations that remains uncompensated [1]. Unlabeled ceftriaxone cannot be distinguished from the analyte by mass spectrometry and therefore cannot serve as an internal standard in MS-based assays . Even among deuterated analogs, deuterium placement dictates chromatographic co-elution fidelity; compounds with different labeling positions may exhibit retention time shifts that compromise correction for ionization suppression or enhancement [2].

Quantitative Differentiation Evidence for Ceftriaxone-d3: Comparator-Based Performance Data


Isotopic Purity: Batch-to-Batch Quantification of d3 Enrichment

Ceftriaxone-d3 is specified at ≥99 atom% deuterium enrichment at the methoxyimino position . This ensures that ≤1% of molecules contain fewer than three deuterium atoms, minimizing isotopic cross-talk between the analyte (unlabeled ceftriaxone) and the internal standard channel in SRM/MRM assays. Unlabeled ceftriaxone possesses natural abundance deuterium (~0.015%) and cannot serve as an internal standard .

Isotopic enrichment Deuterium incorporation QC specifications

Mass Spectrometric Differentiation: +3 Da Mass Shift and Distinct MRM Transitions

Ceftriaxone-d3 exhibits a +3 Da mass shift relative to unlabeled ceftriaxone (exact mass 557.06 vs. 554.05 Da) [1]. In LC-MS/MS assays, ceftriaxone is monitored via the precursor→product transition m/z 555.0→396.1 [2]. The corresponding d3-labeled internal standard would be monitored at m/z 558.0→396.1 (or an analogous +3 shifted transition), enabling simultaneous, interference-free quantification within the same chromatographic run .

LC-MS/MS Selected Reaction Monitoring Isotope dilution

Chromatographic Co-Elution and Retention Time Matching

Ceftriaxone-d3 is designed to exhibit chromatographic retention behavior nearly identical to unlabeled ceftriaxone, with only a minor shift attributable to the deuterium isotope effect [1]. This near-co-elution is essential for effective correction of matrix-induced ionization suppression or enhancement in LC-MS/MS. In contrast, cefotaxime (used as an internal standard in some published ceftriaxone assays) elutes at a different retention time and fails to fully compensate for matrix effects, as demonstrated by a 24% matrix enhancement in citrate phosphate dextrose plasma that was not corrected by the non-co-eluting internal standard [2].

HPLC Retention time Matrix effect correction

Documented Exclusion of Ceftriaxone-d3 as IS: Method-Specific Incompatibility Warning

In one validated LC-MS/MS method for ceftriaxone quantification in human plasma, Ceftriaxone-d3 was evaluated during method development and subsequently excluded [1]. The authors noted that deuterium-labeled ceftriaxone was assessed but not retained, with the published method ultimately employing cefotaxime as the internal standard instead. This exclusion highlights that even isotope-labeled analogs require method-specific verification; Ceftriaxone-d3 is not universally applicable without validation of chromatographic and ionization behavior in the specific assay conditions.

Method validation Internal standard selection Positive ion mode

Validated Application Scenarios for Ceftriaxone-d3 in Bioanalytical and Pharmacokinetic Workflows


Quantitative LC-MS/MS Method Development for Therapeutic Drug Monitoring of Ceftriaxone

Ceftriaxone-d3 is deployed as a stable isotope-labeled internal standard in LC-MS/MS assays for quantifying ceftriaxone in human plasma. The +3 Da mass shift (m/z 558.0 precursor vs. m/z 555.0 for unlabeled analyte) enables distinct SRM channel monitoring, while chromatographic co-elution provides matrix effect correction . Users must verify that the d3-labeled compound does not exhibit deuterium-hydrogen back-exchange or retention time deviation under the specific mobile phase and column conditions employed [1].

Pharmacokinetic and Tissue Distribution Studies Requiring Isotope Dilution Quantification

For preclinical or clinical pharmacokinetic studies of ceftriaxone, Ceftriaxone-d3 serves as the internal standard for isotope dilution LC-MS/MS quantification . The ≥99 atom% D enrichment minimizes isotopic interference, supporting accurate determination of plasma concentration-time profiles and tissue distribution data . The d3 labeling at the methoxyimino position is structurally distinct from 13C-labeled alternatives (e.g., ceftriaxone-13C2,d3), and users should select the label type based on the MS resolution available in their instrument [1].

Stability-Indicating and Forced Degradation Studies Leveraging Kinetic Isotope Effects

The kinetic isotope effect associated with deuterium substitution reduces the hydrolytic degradation rate of the β-lactam ring when Ceftriaxone-d3 is dissolved in D2O-containing media . In stability-indicating HPLC assays and forced degradation studies, this differential degradation behavior must be accounted for when using Ceftriaxone-d3 as an internal standard over extended analytical runs or during sample storage . Comparative degradation rate data in H2O vs. D2O provide a quantitative basis for establishing acceptable storage and run-time limits [1].

Regulatory Bioanalytical Method Validation per FDA/EMA Guidelines

Ceftriaxone-d3 is supplied as a fully characterized reference standard compliant with ISO 17034 and regulatory guidelines for analytical method validation . The compound supports the development of validated bioanalytical methods for ceftriaxone in accordance with FDA and EMA guidance on bioanalytical method validation, which recommends the use of stable isotope-labeled internal standards to control for matrix effects and recovery variability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ceftriaxone-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.